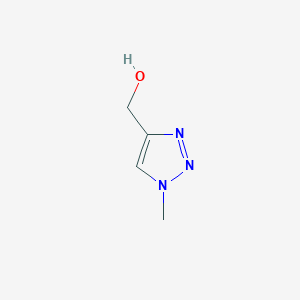

(1-methyl-1H-1,2,3-triazol-4-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-methyltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-2-4(3-8)5-6-7/h2,8H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKMMJLWDOKNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001285184 | |

| Record name | 1-Methyl-1H-1,2,3-triazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77177-21-0 | |

| Record name | 1-Methyl-1H-1,2,3-triazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77177-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-1,2,3-triazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-1,2,3-triazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (1-methyl-1H-1,2,3-triazol-4-yl)methanol: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(1-methyl-1H-1,2,3-triazol-4-yl)methanol is a pivotal heterocyclic compound, distinguished by its 1,4-disubstituted triazole core. The 1,2,3-triazole moiety is a highly sought-after scaffold in medicinal chemistry and materials science due to its exceptional chemical stability, capacity for hydrogen bonding, and significant dipole moment.[1] The accessibility of this specific isomer is largely credited to the revolutionary copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which ensures high-yield, regioselective synthesis.[2] This guide provides a comprehensive technical overview of the compound's structure, physicochemical properties, a detailed synthesis protocol, reactivity, and key applications, serving as an essential resource for professionals in chemical research and development.

Molecular Structure and Identification

The structure of this compound features a five-membered aromatic ring with three consecutive nitrogen atoms, substituted at the 1-position with a methyl group and at the 4-position with a hydroxymethyl group. This specific 1,4-disubstitution pattern is a direct and reliable outcome of the CuAAC synthesis methodology.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 119093-33-3 |

| Molecular Formula | C₄H₇N₃O |

| Molecular Weight | 113.12 g/mol |

Physicochemical Properties

The physical and chemical characteristics of this compound make it a versatile building block in organic synthesis. Its polarity, conferred by the triazole ring and the hydroxyl group, influences its solubility and handling properties.

Table 2: Physicochemical Data

| Property | Value / Description |

| Appearance | White to off-white solid or powder. |

| Melting Point | Data for the N-benzyl analog is 74-76 °C; the N-methyl version is expected to have a similar or slightly lower melting point.[3] |

| Boiling Point | Predicted: ~297 °C.[4] |

| Solubility | Soluble in water, methanol, ethanol, and other polar organic solvents. |

| pKa | The triazole ring is weakly basic. The hydroxyl proton is weakly acidic, with a predicted pKa of ~13.2.[4] |

Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the CuAAC reaction, a cornerstone of "click chemistry." This method offers significant advantages over traditional thermal cycloaddition, which often results in a mixture of 1,4 and 1,5-regioisomers and requires harsh conditions.

Mechanistic Rationale

The CuAAC reaction proceeds via a copper-acetylide intermediate. The copper(I) catalyst orchestrates the reaction between an azide (methyl azide) and a terminal alkyne (propargyl alcohol), ensuring that the cycloaddition occurs with high regioselectivity to exclusively yield the 1,4-disubstituted triazole product.[2] The catalyst is typically generated in situ by the reduction of a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate. This approach is robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis.

Synthesis Workflow

Caption: Workflow for the CuAAC synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on standard CuAAC procedures.

-

Reagent Setup: To a round-bottom flask, add propargyl alcohol (1.0 eq) and a source of methyl azide (1.1 eq) to a 1:1 mixture of tert-butanol and water.

-

Expert Insight: Using a solvent mixture like t-BuOH/H₂O ensures that both organic and inorganic reagents remain in solution, facilitating the reaction.

-

-

Catalyst Addition: Sequentially add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq) to the stirring solution. The solution will typically change color as the Cu(II) is reduced to the active Cu(I) species.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alkyne. Reactions are often complete within 2-12 hours.

-

Workup: Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium hydroxide or EDTA to chelate and remove the copper catalyst. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid.

-

Validation: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy as detailed in the following section.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. Expected signals (in CDCl₃ or DMSO-d₆) include:

-

A singlet for the triazole ring proton (H-5), typically appearing downfield (~δ 7.5-8.0 ppm).

-

A singlet for the methylene protons (-CH₂OH) (~δ 4.6-4.8 ppm).

-

A singlet for the N-methyl protons (-NCH₃) (~δ 4.0-4.2 ppm).

-

A broad singlet or triplet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.[5]

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show four distinct signals corresponding to:

-

Two aromatic carbons of the triazole ring (~δ 122 ppm and ~δ 148 ppm).

-

The methylene carbon (-CH₂OH) (~δ 55-60 ppm).

-

The N-methyl carbon (-NCH₃) (~δ 35-40 ppm).[5]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 114.06.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies include a broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2900-3150 cm⁻¹), and characteristic absorptions for the triazole ring C=N and N=N bonds in the 1450-1600 cm⁻¹ region.

Chemical Reactivity and Derivatization

The primary alcohol functionality makes this compound a versatile synthetic intermediate for further chemical transformations. The triazole ring itself is highly stable to a wide range of reaction conditions.

Caption: Key chemical transformations of this compound.

-

Oxidation: The hydroxymethyl group can be selectively oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation with stronger agents such as potassium permanganate (KMnO₄) or Jones reagent yields the carboxylic acid.

-

Esterification and Etherification: The alcohol readily undergoes esterification with acyl chlorides or carboxylic acids (under Fischer or Steglich conditions) and etherification with alkyl halides in the presence of a base (e.g., NaH) to produce a diverse array of derivatives.

-

Halogenation: Reagents like thionyl chloride (SOCl₂) can convert the alcohol to the corresponding chloromethyl derivative, a valuable electrophile for further nucleophilic substitution reactions.

Applications in Research and Development

The unique properties of the 1,2,3-triazole core make this molecule a valuable tool in several scientific fields.

-

Medicinal Chemistry: The 1,2,3-triazole ring is considered a privileged scaffold in drug discovery.[6][7] It acts as a stable, non-hydrolyzable bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions with biological targets.[8] this compound serves as a key building block for linking different pharmacophores, enhancing properties like solubility and metabolic stability in drug candidates.[9]

-

Coordination Chemistry: The nitrogen atoms of the triazole ring can act as ligands to coordinate with metal ions. This property is exploited in the design of novel catalysts, metal-organic frameworks (MOFs), and imaging agents.

-

Materials Science: As a bifunctional molecule (with the triazole ring and hydroxyl group), it can be incorporated into polymers and other materials to impart specific properties, such as thermal stability, altered polarity, or metal-coordinating capabilities.[1]

Stability, Storage, and Safety

-

Stability: The compound is thermally and chemically robust under typical laboratory conditions. The triazole ring is resistant to oxidation, reduction, and mild acidic or basic conditions.

-

Storage: For long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Safety: While specific toxicity data is limited, compounds of this class may cause skin and serious eye irritation. Standard laboratory safety precautions, including wearing personal protective equipment (gloves, safety glasses), are recommended.[10]

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. Its straightforward and highly regioselective synthesis via "click chemistry" provides reliable access to a versatile scaffold. The combination of a highly stable aromatic triazole core and a reactive primary alcohol functionality enables its use in a vast array of applications, from the construction of complex drug molecules to the development of advanced materials. This guide has outlined its core properties and methodologies, providing a firm basis for its application in innovative research.

References

-

The Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. [Link]

-

MDPI. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

-

MDPI. Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]

-

Frontiers. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. [Link]

-

Semantic Scholar. Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry. [Link]

-

Taylor & Francis Online. Biological importance and synthesis of 1,2,3-triazole derivatives: a review. [Link]

-

PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

-

ResearchGate. Reactions of hydroxyphenyl-substituted 1,2,4-triazoles with electrophylic reagents | Request PDF. [Link]

-

ChemBK. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol Request for Quotation. [Link]

-

ResearchGate. Synthesis of hydroxymethyl-1,2,3-triazoles. [Link]

- Google Patents.

-

Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Synthesis and Characterization of Novel 1‐Methyl‐3‐(4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl)‐1H‐indazole Derivative. [Link]

-

ResearchGate. Experimental 1 H NMR spectrum of... | Download Scientific Diagram. [Link]

-

National Center for Biotechnology Information. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

-

ResearchGate. (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. [Link]

-

National Center for Biotechnology Information. 1,2,4-Triazoles as Important Antibacterial Agents. [Link]

-

PubChem. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. [Link]

-

PubChem. 1-Methyl-1H-1,2,3-triazole. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. rsc.org [rsc.org]

- 6. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 9. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 10. 1-Methyl-1H-1,2,3-triazole | C3H5N3 | CID 140119 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-methyl-1H-1,2,3-triazol-4-yl)methanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1-methyl-1H-1,2,3-triazol-4-yl)methanol, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. We will delve into its synthesis, with a particular focus on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), its physicochemical and spectroscopic properties, and its applications as a versatile building block in drug discovery and other advanced fields.

Introduction and Nomenclature

This compound belongs to the 1,2,3-triazole class of aromatic heterocycles. The 1,2,3-triazole ring is a five-membered ring composed of two carbon atoms and three contiguous nitrogen atoms.[1][2] It is crucial to distinguish this isomer from its 1,2,4-triazole counterpart, as the arrangement of nitrogen atoms significantly influences the molecule's chemical and biological properties.

The nomenclature specifies:

-

1-methyl : A methyl group is attached to the nitrogen at position 1 of the triazole ring.

-

1H-1,2,3-triazole : The core heterocyclic ring system.

-

4-yl : The point of attachment of the substituent to the triazole ring is at position 4.

-

methanol : A hydroxymethyl group (-CH₂OH) is the substituent at position 4.

While specific vendor information and a dedicated CAS number for this compound are not readily found in major chemical catalogs, which predominantly list its 1,2,4-triazole isomers such as (1-Methyl-1H-[3][4][5]triazol-3-yl)-methanol (CAS: 135242-93-2)[3][6][7] and (1-Methyl-1H-[3][4][5]triazol-5-yl)methanol (CAS: 91616-36-3)[4], its synthesis is straightforward via modern synthetic methodologies.

Synthesis of this compound

The most efficient and widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9] This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, which proceeds with high regioselectivity to yield the 1,4-disubstituted product.[9]

For the synthesis of this compound, the precursors are methyl azide (CH₃N₃) and propargyl alcohol (HC≡CCH₂OH) .

Caption: Copper(I)-catalyzed synthesis of this compound.

This protocol is a representative procedure based on established CuAAC methodologies.[10]

-

Preparation of the Catalyst System: In a reaction vessel, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O, ~1-5 mol%) and sodium ascorbate (~5-10 mol%) in a suitable solvent system, such as a 1:1 mixture of tert-butanol and water. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.[9]

-

Reaction Mixture: To the catalyst solution, add propargyl alcohol (1.0 equivalent). Subsequently, add methyl azide (1.0-1.2 equivalents). Caution: Methyl azide is a potentially explosive and toxic compound and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). CuAAC reactions are often complete within a few hours.

-

Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Physicochemical Properties

| Property | Predicted Value/Description |

| Molecular Formula | C₄H₇N₃O |

| Molecular Weight | 113.12 g/mol |

| Appearance | Likely a white to off-white crystalline solid or a viscous oil at room temperature. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol, ethanol, and DMSO, owing to the presence of the hydroxyl group and the polar triazole ring. |

| Hydrogen Bonding | The molecule can act as both a hydrogen bond donor (from the -OH group) and acceptor (from the nitrogen atoms of the triazole ring and the oxygen of the hydroxyl group). This contributes to its predicted water solubility and higher boiling point compared to non-hydroxylated analogs. |

| Chemical Stability | The 1,2,3-triazole ring is a stable aromatic system, resistant to oxidation, reduction, and mild acidic and basic conditions.[1] |

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.

-

¹H NMR:

-

A singlet for the triazole proton (H-5) is expected.

-

A singlet for the methyl protons (-NCH₃).

-

A singlet or doublet for the methylene protons (-CH₂OH), which may couple with the hydroxyl proton depending on the solvent.

-

A broad singlet or triplet for the hydroxyl proton (-OH).

-

-

¹³C NMR:

-

A signal for the methyl carbon (-NCH₃).

-

A signal for the methylene carbon (-CH₂OH).

-

Two distinct signals for the triazole ring carbons (C-4 and C-5).

-

-

FT-IR:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

C-H stretching vibrations for the methyl and methylene groups around 2850-3000 cm⁻¹.

-

Characteristic C=C and C=N stretching vibrations of the triazole ring in the fingerprint region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight of the compound.

-

Applications in Drug Discovery and Beyond

The 1,2,3-triazole moiety is considered a valuable pharmacophore in drug design.[2] It can engage in hydrogen bonding and dipole-dipole interactions, and it serves as a bioisosteric replacement for other functional groups, such as amides.

-

As a Linker: The 1,4-disubstituted 1,2,3-triazole, formed via click chemistry, is an excellent and stable linker to connect different molecular fragments, for example, in the development of antibody-drug conjugates or proteolysis-targeting chimeras (PROTACs).

-

As a Pharmacophore: The triazole ring itself can interact with biological targets. Derivatives of 1,2,3-triazoles have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[10][11]

-

As a Synthetic Intermediate: The hydroxyl group of this compound provides a reactive handle for further chemical modifications, allowing for the introduction of diverse functionalities and the construction of more complex molecules. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to halides for subsequent nucleophilic substitution reactions.

Caption: Potential synthetic transformations of this compound.

Safety and Handling

While a specific safety data sheet for this compound is not available, general precautions for handling similar heterocyclic compounds should be followed. Based on data for analogous structures like (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Facile synthesis of diverse 1,4-disustituted 1,2,3-triazoles derivatives using readily accessible, cost effective, remarkably stable and easily tunable 1,2,3 triazole based ligand, (1-(4-Methoxybenzyl)-1-H-1,2,3-Triazol-4- yl)Methanol (MBHTM) in PEG-H2O as green reaction media has been developed. Journal of Chemical and Pharmaceutical Research. [Link]

-

(1-(4-Methoxybenzyl)-1-H-1,2,3-triazol-4-yl)methanol (MBHTM) accelerated copper-catalyzed [3+2] azide-alkyne cycloaddition (CuAAC) at low catalyst loading in PEG-H2O as green reaction media. Journal of Chemical and Pharmaceutical Research. [Link]

-

1,2,3-Triazole. Wikipedia. [Link]

-

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol Request for Quotation. ChemBK. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. PubMed Central. [Link]

-

1H-1,2,3-Triazole. American Chemical Society. [Link]

- Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.

-

Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. PubMed Central. [Link]

-

CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. MDPI. [Link]

-

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol. PubChem. [Link]

-

A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. [Link]

-

Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies. ResearchGate. [Link]

-

4-(4-(((1H-Benzo[d][3][4][13]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, DNA Interaction, Antimicrobial Activity and Computational Studies. MDPI. [Link]

-

Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science. [Link]

-

Synthesis of hydroxymethyl-1,2,3-triazoles. ResearchGate. [Link]

Sources

- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. (1-Methyl-1H-[1,2,4]triazol-3-yl)-methanol | 135242-93-2 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jocpr.com [jocpr.com]

- 6. (1-Methyl-1H-[1,2,4]triazol-3-yl)-methanol 97% | CAS: 135242-93-2 | AChemBlock [achemblock.com]

- 7. (1-Methyl-1H-[1,2,4]triazol-3-yl)-methanol | 135242-93-2 [amp.chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. Click Chemistry [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | C10H11N3O | CID 11651290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

A Senior Application Scientist's Guide to the Synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)methanol via Azide-Alkyne Cycloaddition

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, valued for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding, often serving as a bioisostere for amide bonds.[1][2] The compound (1-methyl-1H-1,2,3-triazol-4-yl)methanol represents a fundamental building block in this class, providing a synthetically versatile handle for further elaboration in drug discovery programs. This guide provides an in-depth technical overview of its synthesis via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry." We will explore the mechanistic rationale, present a detailed and validated experimental protocol, discuss critical safety considerations, and provide methods for purification and characterization, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Value of the 1,4-Disubstituted 1,2,3-Triazole

The thermal Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne, while foundational, suffers from significant drawbacks, including harsh reaction conditions (elevated temperatures) and a lack of regioselectivity, often yielding a mixture of 1,4- and 1,5-disubstituted triazoles.[3] The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by the Sharpless and Meldal groups revolutionized the field.[4][5] This reaction is the epitome of click chemistry, characterized by its remarkable reliability, high yields, mild aqueous reaction conditions, and, most critically, its near-perfect regioselectivity for the 1,4-disubstituted isomer.[3][4]

The target molecule, this compound, is synthesized from two readily accessible precursors: methyl azide and propargyl alcohol . This specific structure is of high interest as it incorporates the stable triazole linker with a primary alcohol functionality, which is a key attachment point for constructing more complex molecules, such as linking to pharmacophores or solubilizing groups in drug candidates.

Mechanistic Underpinnings of the CuAAC Reaction

Understanding the "why" behind the protocol is paramount for troubleshooting and adaptation. The CuAAC reaction proceeds via a mechanism entirely distinct from the thermal cycloaddition, accounting for its massive rate acceleration (10⁷ to 10⁸-fold) and regioselectivity.[3] While the precise nature of the catalytic species (mononuclear vs. dinuclear copper centers) is a subject of ongoing research, a generally accepted catalytic cycle provides a robust working model.[6][7]

Causality Behind the Mechanism:

-

Generation of the Active Catalyst: The reaction is initiated by the reduction of a Cu(II) salt (e.g., CuSO₄) to the active Cu(I) species. Sodium ascorbate is the most common and effective reducing agent for this purpose, preventing oxidative homocoupling of the alkyne (Glaser coupling) as a side reaction.[4]

-

Copper Acetylide Formation: The Cu(I) catalyst readily reacts with the terminal alkyne (propargyl alcohol) to form a copper(I) acetylide complex. This step is crucial as it lowers the pKa of the terminal proton and activates the alkyne for nucleophilic attack.[8]

-

Cycloaddition: The terminal nitrogen of the azide coordinates to the copper center, and a subsequent cycloaddition occurs to form a six-membered copper-containing metallacycle.[9] This concerted or near-concerted step dictates the 1,4-regioselectivity.

-

Protonolysis & Regeneration: The stable copper triazolide intermediate undergoes protonolysis (typically from the solvent, e.g., water), releasing the 1,4-disubstituted triazole product and regenerating the Cu(I) catalyst to continue the cycle.[3]

Experimental Protocol: A Self-Validating System

This protocol is designed for the synthesis of this compound on a 5 mmol scale.

Table 1: Bill of Materials

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Justification |

|---|---|---|---|---|

| Propargyl alcohol | 56.06 | 5.0 | 280 mg (0.29 mL) | Alkyne source |

| Methyl azide* | 57.05 | 5.5 (1.1 eq) | ~3.7 mL of 1.5M soln | Azide source (slight excess ensures full conversion of alkyne) |

| Copper(II) sulfate pentahydrate | 249.68 | 0.05 (1 mol%) | 12.5 mg | Catalyst precursor |

| Sodium L-ascorbate | 198.11 | 0.25 (5 mol%) | 49.5 mg | Reducing agent to generate and maintain Cu(I) |

| tert-Butanol | 74.12 | - | 10 mL | Co-solvent to ensure homogeneity |

| Deionized Water | 18.02 | - | 10 mL | Solvent; accelerates the reaction |

*Critical Safety Note on Methyl Azide: Methyl azide is a low molecular weight organic azide with a high nitrogen-to-carbon ratio, making it potentially explosive and sensitive to shock, heat, and friction.[10][11] It should never be handled neat. It is strongly recommended to use a commercially available solution or generate it in situ for immediate use. All operations involving methyl azide must be conducted in a certified fume hood behind a blast shield with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and protective gloves.[12]

Step-by-Step Methodology

-

Reagent Preparation:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve propargyl alcohol (280 mg, 5.0 mmol) in a 1:1 mixture of tert-butanol (10 mL) and deionized water (10 mL).

-

Prepare a fresh solution of sodium ascorbate (49.5 mg, 0.25 mmol) in 1 mL of deionized water.

-

Prepare a stock solution of CuSO₄·5H₂O (12.5 mg, 0.05 mmol) in 1 mL of deionized water.

-

-

Reaction Setup:

-

To the stirring solution of propargyl alcohol, carefully add the solution of methyl azide (5.5 mmol).

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture. Rationale: The ascorbate is added before the copper to create a reducing environment, ensuring that Cu(II) is immediately converted to the active Cu(I) form upon addition.

-

Add the CuSO₄·5H₂O solution dropwise. The reaction mixture may turn slightly cloudy or colored, which is normal.

-

-

Reaction and Monitoring:

-

Allow the reaction to stir vigorously at room temperature (20-25 °C). The CuAAC reaction is typically rapid and often complete within 1-4 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Mobile Phase: Dichloromethane:Methanol (9:1 v/v).

-

Visualization: UV light (254 nm) and/or potassium permanganate stain.

-

Analysis: The disappearance of the propargyl alcohol spot (which is less polar) and the appearance of a new, more polar product spot (due to the triazole and hydroxyl groups) indicates reaction progression.

-

-

-

Workup and Isolation:

-

Once the TLC indicates complete consumption of the starting alkyne, quench the reaction by adding 10 mL of a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. Stir for 30 minutes. Rationale: EDTA is a strong chelating agent that will bind to the copper catalyst, forming a water-soluble complex and deactivating it.

-

The target molecule is polar and may have significant water solubility. Therefore, the solvent must be removed under reduced pressure (rotary evaporation).

-

The resulting residue will be a mixture of the product, salts, and residual EDTA.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Slurry: Adsorb the crude material onto a small amount of silica gel.

-

Eluent: A gradient of Dichloromethane (DCM) to 10% Methanol in DCM is typically effective.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid or viscous oil.

-

Product Characterization

Authenticating the structure and purity of the final product is a non-negotiable step.

Table 2: Expected Characterization Data

| Technique | Expected Result |

|---|---|

| Appearance | White solid or colorless to pale yellow oil |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.05 (s, 1H, triazole C5-H), δ ~5.40 (t, 1H, -OH), δ ~4.55 (d, 2H, -CH₂-OH), δ ~4.05 (s, 3H, N-CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~148.0 (triazole C4), δ ~122.0 (triazole C5), δ ~55.5 (-CH₂-OH), δ ~35.0 (N-CH₃) |

| IR (KBr, cm⁻¹) | ~3350 (broad, O-H stretch), ~3140 (C-H stretch, triazole), ~2950 (C-H stretch, alkyl), ~1050 (C-O stretch) |

| HRMS (ESI) | m/z calculated for C₄H₈N₃O⁺ [M+H]⁺: 114.0662; found: 114.066x |

Note: NMR chemical shifts are estimates based on analogous structures and can vary depending on the solvent and concentration.[13][14]

Conclusion and Outlook

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition provides a highly efficient, reliable, and regioselective route to this compound. This protocol, grounded in established mechanistic principles, offers a robust and scalable method for producing this valuable synthetic intermediate. For professionals in drug development, mastering this reaction is essential, as it unlocks access to a vast chemical space of triazole-containing compounds.[2] The inherent stability and synthetic versatility of the product ensure its continued importance as a building block for novel therapeutics and advanced materials. Adherence to strict safety protocols, particularly when handling the azide precursor, is critical to the successful and safe execution of this powerful chemical transformation.

References

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]

-

Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. SciSpace. [Link]

-

General reaction and mechanism of CuAAC reaction. ResearchGate. [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central (PMC). [Link]

-

What is a sensible safety protocol for 'click' reactions with aliphatic organic azides? ResearchGate. [Link]

-

(1-H-1,2,3-triazol-4-yl)methanol (MBHTM) accelerated copper-catalyzed [3+2] azide-alkyne cycloaddition (CuAAC) at low catalyst loading in PEG-H2O as green reaction media. Journal of Chemical and Pharmaceutical Research. [Link]

-

A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Defense Technical Information Center (DTIC). [Link]

-

How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Publications. [Link]

-

Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. PubMed Central (PMC). [Link]

-

Safe Handling of Azides. University of Pittsburgh Safety Manual. [Link]

-

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Creative Biolabs. [Link]

-

Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. PubMed Central (PMC). [Link]

-

Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. [Link]

-

Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate. [Link]

-

Working with Potentially Explosive Chemicals/Reactions. University of Auckland. [Link]

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]

-

Synthesis of (1,2,3-triazol-4-yl)methyl Phosphinates and (1,2,3-Triazol-4-yl)methyl Phosphates by Copper-Catalyzed Azide-Alkyne Cycloaddition. MDPI. [Link]

-

Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. [Link]

-

Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. National Institutes of Health (NIH). [Link]

-

A practical flow synthesis of 1,2,3-triazoles. PubMed Central (PMC). [Link]

-

Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. [Link]

-

A practical flow synthesis of 1,2,3-triazoles. Royal Society of Chemistry Publishing. [Link]

-

The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed. [Link]

-

Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Preprints.org. [Link]

-

Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies. ResearchGate. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]

-

1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT). ACS Omega. [Link]

-

Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. Arkivoc. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central (PMC). [Link]

Sources

- 1. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. safety.pitt.edu [safety.pitt.edu]

- 12. auckland.ac.nz [auckland.ac.nz]

- 13. Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arkat-usa.org [arkat-usa.org]

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 1-Methyl-1,2,3-Triazole Derivatives

Abstract

The 1-methyl-1,2,3-triazole scaffold has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of 1-methyl-1,2,3-triazole derivatives. We delve into their significant potential as anticancer, antimicrobial, and antiviral agents, elucidating the molecular mechanisms that drive their therapeutic effects. This guide is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental insights to facilitate further innovation in this dynamic field.

Introduction: The Rise of a Privileged Scaffold

The 1,2,3-triazole ring system, a five-membered heterocycle with three nitrogen atoms, has garnered significant attention in drug discovery due to its unique physicochemical properties.[1][2] The introduction of a methyl group at the 1-position can enhance metabolic stability and modulate electronic properties, making 1-methyl-1,2,3-triazole a particularly attractive scaffold. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and even neuroprotective effects.[2][3][4] Their synthetic accessibility, primarily through the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," further cements their status as a privileged structure in the design of novel therapeutics.[5][6]

This guide will navigate the key aspects of 1-methyl-1,2,3-triazole derivatives, from their synthesis to their multifaceted biological activities, providing a solid foundation for researchers aiming to harness their therapeutic potential.

Synthetic Strategies: The Power of "Click Chemistry"

The prevalence of 1,2,3-triazole derivatives in medicinal chemistry is largely attributable to the development of efficient and regioselective synthetic methodologies. The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the foundational reaction for forming the triazole ring.[2][7] The advent of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized this process, offering high yields, mild reaction conditions, and exceptional regioselectivity for the 1,4-disubstituted isomer.[6]

A generalized workflow for the synthesis of 1-methyl-1,2,3-triazole derivatives is depicted below:

Caption: Generalized workflow for the synthesis of 1-methyl-1,2,3-triazole derivatives via CuAAC.

Experimental Protocol: General Procedure for Cu(I)-Catalyzed Synthesis of 1-Methyl-4-Aryl-1,2,3-Triazoles

-

Reactant Preparation: Dissolve the terminal alkyne (1.0 mmol) and an azide precursor such as sodium azide (1.2 mmol) in a suitable solvent system (e.g., a mixture of t-BuOH and H₂O).

-

Catalyst Introduction: Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 mmol), followed by a reducing agent, like sodium ascorbate (0.2 mmol), to generate the active Cu(I) catalyst in situ.

-

Methylation (if applicable): Introduce a methylating agent, such as methyl iodide, if starting with an unsubstituted triazole. Alternatively, methyl azide can be used directly.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-methyl-1,2,3-triazole derivative.

Anticancer Activity: Targeting Uncontrolled Proliferation

1-Methyl-1,2,3-triazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[8][9]

Mechanism of Action

The anticancer effects of these derivatives are often attributed to their ability to:

-

Inhibit Key Enzymes: Certain derivatives act as potent inhibitors of enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases and thymidylate synthase.[10]

-

Induce Apoptosis: Many 1-methyl-1,2,3-triazole compounds trigger programmed cell death (apoptosis) in cancer cells by activating intrinsic or extrinsic apoptotic pathways.[8][11] This can involve increasing reactive oxygen species (ROS) levels, leading to a decrease in mitochondrial membrane potential.[8]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at various phases (e.g., G2/M or G0/G1), preventing cancer cells from dividing and proliferating.[2][11]

-

Disrupt Microtubule Dynamics: Some derivatives interfere with the polymerization or depolymerization of microtubules, essential components of the cytoskeleton involved in cell division.[11]

Caption: Potential mechanisms of antiviral action for 1-methyl-1,2,3-triazole derivatives.

Quantitative Data: Antiviral Activity

| Compound ID | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Compound 1 | CHIKV | BHK-21 | 19.9 | >1000 | 23.4 | [3] |

| Compound 2 | CHIKV | BHK-21 | 19.7 | >1000 | 10.7 | [3] |

| Compound 2 | CHIKV | Vero | 30.0 | - | - | [3] |

| Compound 13b | Influenza A (H1N1) | - | 17.9 | - | - | [12] |

| Compound 17a | Influenza A (H1N1) | - | 25 | - | - | [12] |

| Compound 25 | Influenza A (H3N2 & H1N1) | - | 0.5-4.6 | - | - | [13] |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

-

Cell Monolayer: Grow a confluent monolayer of susceptible host cells (e.g., Vero, BHK-21) in multi-well plates.

-

Virus Infection: Infect the cell monolayer with a known quantity of virus for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., semi-solid agar or methylcellulose) containing various concentrations of the 1-methyl-1,2,3-triazole derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

-

EC₅₀ Calculation: The effective concentration 50 (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1-methyl-1,2,3-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring and any appended pharmacophores. Key SAR observations include:

-

Anticancer Activity: The presence of specific groups, such as a methyl group on the 1,2,3-triazole moiety and a fluoro group on an attached phenyl ring, can be advantageous for antiproliferative activity against lung cancer cells. [11]The nature of linkers between the triazole core and other heterocyclic systems also plays a crucial role.

-

Antiviral Activity: For anti-influenza activity, modifications at the C-4 position of the triazole ring, such as the introduction of a benzoyloxymethyl substituent, have been shown to increase activity. [14]* Anticholinesterase Activity: In the context of neurodegenerative diseases, the nature and position of substituents on a benzyl ring attached to the 1,2,3-triazole nucleus influence butyrylcholinesterase (BuChE) inhibitory activity. [4]

Conclusion and Future Perspectives

1-Methyl-1,2,3-triazole derivatives represent a remarkably versatile and promising class of compounds in drug discovery. Their synthetic tractability, coupled with their diverse and potent biological activities, ensures their continued exploration as therapeutic agents. Future research will likely focus on the design of hybrid molecules that combine the 1-methyl-1,2,3-triazole scaffold with other known pharmacophores to enhance potency and selectivity. Furthermore, a deeper understanding of their mechanisms of action and the development of more refined SAR models will be crucial for the rational design of next-generation drugs targeting a wide range of diseases.

References

- Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus. (2023-10-25). Future Medicinal Chemistry.

- 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2015-04-25). Bioorganic & Medicinal Chemistry Letters.

- Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. (2024-12-05). MDPI.

- The Diverse Biological Activities of 1,2,4-Triazole Deriv

- Synthesis and antimicrobial activities of some new 1,2,3-triazole deriv

- Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. MDPI.

- 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC.

-

A Literature Review Focusing on the Antiviral Activity of [1][3][7]and-[3][7][14]triazoles. (2023-11-24). Mini-Reviews in Medicinal Chemistry.

- 1,2,3-triazole derivatives as antiviral agents.

- Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024-01-30). Taylor & Francis.

- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel

- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC - PubMed Central.

- Examples of 1,2,3-triazole containing molecules with antiviral activity.

- Synthesis and anti–microbial activity of 1,2,3–triazole tethered nitroguiacol ethers. (2025-08-10). Asian Journal of Pharmaceutical and Clinical Research.

- Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journals.

- Significant biological activities of triazole derivatives.

- Troubleshooting poor biological activity in triazole deriv

- An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. PubMed Central.

- Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023-04-29). PubMed Central.

- Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. PMC - NIH.

- Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. (2022-05-11). Pharmacia.

- New 1,2,3-Triazole-genipin Analogues and Their Anti-Alzheimer's Activity. PubMed Central.

- Synthesis of novel hybrids of 1,2,3-triazoles-hydrazone: targeting cholinesterases and Alzheimer's rel

- The therapeutic efficacy of 1,2,3-triazoles in cancer. (2025-10-02).

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022-09-26). PMC - NIH.

- 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH.

- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv

- "Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach".

- Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023-08-08). NIH.

- On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery. MDPI.

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020-07-03). MDPI.

- Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024-01-16).

- Review of triazole scaffolds for treatment and diagnosis of Alzheimer's disease. OUCI.

- Synthesis of 1,2,3-Triazole Derivatives and Evalu

- Pathogenesis of Alzheimer S Disease and Diversity of 1 2 3 Triazole Scaffold in Drug Development. Scribd.

- Quantitative Structure-Activity Relationships of 1.2.3 Triazole Derivatives as Aromatase Inhibition Activity. (2020-05-20).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The 1,2,3-Triazole Scaffold: A Modern Bioisostere in Drug Design

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The strategic modification of lead compounds is a cornerstone of modern drug discovery, aimed at enhancing potency, selectivity, and pharmacokinetic profiles. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a critical tool in this process. Among the myriad of bioisosteres available to the medicinal chemist, the 1,2,3-triazole ring has emerged as a uniquely versatile and privileged scaffold.[1][2] Its remarkable stability, synthetic accessibility via "click chemistry," and ability to mimic key functional groups have cemented its role in the development of novel therapeutics.[3][4] This guide provides an in-depth analysis of the 1,2,3-triazole as a bioisostere, grounded in mechanistic principles and supported by field-proven examples. We will explore its rationale as a mimic for amides, esters, and aromatic systems; detail the synthetic protocols for its incorporation; and provide a balanced perspective on its application, including instances where caution is warranted.

The Foundation: Bioisosterism and the Physicochemical Merits of 1,2,3-Triazoles

Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that retains similar spatial and electronic characteristics, thereby maintaining the desired biological activity. The goal is often to improve pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion) or to circumvent liabilities such as metabolic instability.

The 1,2,3-triazole ring is a five-membered aromatic heterocycle with three adjacent nitrogen atoms.[5] Its value in drug design stems from a unique combination of properties:[6][7]

-

Metabolic Stability : The aromatic triazole core is exceptionally stable and resistant to hydrolytic, oxidative, and reductive conditions, making it a robust replacement for more labile groups like amides and esters.[8][9]

-

Electronic Profile : The ring possesses a significant dipole moment and a rich electronic character. The nitrogen atoms can act as hydrogen bond acceptors, while the C-H bond on the triazole ring can function as a weak hydrogen bond donor.[8][10]

-

Structural Rigidity : As a planar, aromatic ring, the triazole acts as a rigid linker, locking the relative orientation of its substituents. This can be advantageous for optimizing binding interactions with a biological target.

-

Synthetic Accessibility : The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click" reaction, allows for the highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild, biocompatible conditions.[3][11] This simplifies the synthesis of compound libraries for structure-activity relationship (SAR) studies.[1][12]

Table 1: Comparative Physicochemical Properties

| Feature | trans-Amide | Ester | Phenyl Ring | 1,4-Disubstituted 1,2,3-Triazole |

| Geometry | Planar | Planar | Planar | Planar |

| Dipole Moment | ~3.5 D | ~1.7 D | 0 D | ~5.0 D |

| H-Bond Acceptors | Carbonyl Oxygen | Carbonyl & Ether Oxygens | π-system | N2 and N3 atoms |

| H-Bond Donors | N-H | None | None | C5-H (weak) |

| Metabolic Stability | Susceptible to amidases | Susceptible to esterases | Susceptible to CYPs | High |

The Premier Role: 1,2,3-Triazole as an Amide Bioisostere

The replacement of the amide bond is the most widespread and successful application of the 1,2,3-triazole bioisostere.[8][9] The rationale is grounded in the remarkable structural and electronic mimicry between a 1,4-disubstituted 1,2,3-triazole and a trans-amide linkage.

The distance between substituents on a trans-amide is approximately 3.8-3.9 Å, which is comparable to the ~5.0-5.1 Å distance between the 1- and 4-substituents of the triazole ring.[13] More importantly, the spatial arrangement of hydrogen bond acceptors and donors shows significant overlap. The lone pair of electrons on the N-3 atom of the triazole mimics the hydrogen-bonding capacity of the amide carbonyl oxygen, while the C-H bond at the 5-position can act as a hydrogen bond donor, analogous to the amide N-H.[8][9]

Sources

- 1. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.unimore.it [iris.unimore.it]

- 9. iris.unimore.it [iris.unimore.it]

- 10. 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of Novel 1,2,3-Triazole Containing Compounds

<_

Abstract

The 1,2,3-triazole core is a privileged heterocyclic scaffold that has garnered immense attention in medicinal chemistry and drug discovery.[1][2][3] Its unique physicochemical properties, including aromaticity, a strong dipole moment, and the capacity for hydrogen bonding, make it an effective bioisostere for various functional groups, notably the amide bond.[1][4] This stability to metabolic degradation, coupled with the advent of highly efficient and regioselective "click chemistry," has positioned 1,2,3-triazoles as a cornerstone in the synthesis of diverse molecular architectures with a broad spectrum of biological activities.[5][6] This guide provides a comprehensive overview of the discovery of novel 1,2,3-triazole-containing compounds, with a focus on synthetic strategies, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and their applications in developing new therapeutic agents.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The five-membered 1,2,3-triazole ring system is a key pharmacophore found in numerous biologically active compounds.[5] Its incorporation into molecular structures can significantly enhance pharmacological properties. Several FDA-approved drugs, such as the antibacterial agent Tazobactam and the anticancer drug Carboxyamidotriazole (CAI), feature this heterocyclic core, underscoring its therapeutic relevance.[1][7] The broad utility of 1,2,3-triazoles stems from their chemical stability and their ability to act as a linker, connecting different pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities.[5][8]

The advent of "click chemistry," a concept introduced by K. Barry Sharpless, revolutionized the synthesis of these compounds.[6] This methodology emphasizes reactions that are modular, high-yielding, and produce minimal byproducts, making the synthesis of complex molecules more efficient and predictable.[6] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, providing a highly reliable and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[9][10]

Synthetic Strategies for 1,2,3-Triazole Synthesis

While various methods exist for the synthesis of 1,2,3-triazoles, the Huisgen 1,3-dipolar cycloaddition of azides and alkynes remains the most prominent.[2] The thermal version of this reaction often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers.[10] The introduction of copper(I) and ruthenium(II) catalysts has provided elegant solutions to this regioselectivity issue.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of modern 1,2,3-triazole synthesis, affording exclusively the 1,4-disubstituted regioisomer.[10] This reaction is incredibly robust, tolerating a wide range of functional groups and reaction conditions, including aqueous media.[11]

Mechanism of CuAAC: The catalytic cycle of CuAAC involves the formation of a copper(I) acetylide intermediate.[10][12] This intermediate then reacts with the azide in a stepwise manner, leading to a six-membered copper-containing ring, which subsequently undergoes reductive elimination to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[12]

Caption: Catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a complementary method to CuAAC, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles.[13][14] This reaction is particularly useful as it can also accommodate internal alkynes, leading to fully substituted 1,4,5-trisubstituted triazoles.[14][15][16]

Mechanism of RuAAC: The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate.[16] Subsequent reductive elimination yields the 1,5-disubstituted triazole product.[16]

Experimental Workflow: A Practical Guide to CuAAC

The discovery of novel 1,2,3-triazole containing compounds typically follows a systematic workflow, from the synthesis of precursors to the final biological evaluation.

Sources

- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications [research.chalmers.se]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Preamble: Navigating Spectroscopic Analysis in Novel Compound Elucidation

An In-depth Technical Guide to the Spectroscopic Characterization of (1-methyl-1H-1,2,3-triazol-4-yl)methanol

In the landscape of drug discovery and materials science, the synthesis of novel heterocyclic compounds is a daily occurrence. Among these, 1,2,3-triazoles, often synthesized via the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), represent a cornerstone of modern medicinal chemistry. This guide focuses on a key example: This compound .

The unambiguous confirmation of such a molecule's identity and purity is paramount, a task that rests almost entirely on the shoulders of spectroscopic analysis. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the principles, protocols, and expected data for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the complete carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR provides a quantitative and qualitative picture of all unique proton environments in the molecule. For this compound, we expect to resolve five distinct signals corresponding to the triazole ring proton, the N-methyl group, the methylene bridge, the hydroxyl proton, and their respective integrations will confirm the proton count for each.

Trustworthiness: A Self-Validating Protocol

A robust NMR protocol ensures reproducibility and accuracy. The following steps represent a standard, self-validating workflow for acquiring high-quality ¹H NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the dried, purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is superior for observing exchangeable protons like the alcohol's -OH, which will appear as a well-defined triplet if coupled to the adjacent methylene group.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

-

-

Data Acquisition:

-

Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[2][3]

-

Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 8 to 16) should be co-added to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate all signals and reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Predicted ¹H NMR Data and Interpretation

The following table outlines the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of similar triazole structures and fundamental NMR principles.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Triazole-H (H-5) | 7.5 - 7.8 | Singlet (s) | 1H | The sole proton on the electron-deficient triazole ring is expected to be significantly deshielded and appear as a sharp singlet in the aromatic region. |

| Methylene (-CH₂OH) | 4.7 - 4.9 | Singlet (s) or Doublet (d) | 2H | These protons are adjacent to the triazole ring and the hydroxyl group. In CDCl₃, they may appear as a singlet. In DMSO-d₆, coupling to the -OH proton would result in a doublet. |

| N-Methyl (-NCH₃) | 4.0 - 4.2 | Singlet (s) | 3H | The methyl group is attached to a nitrogen atom within the aromatic ring system, leading to a downfield shift compared to a typical aliphatic methyl group. It will appear as a sharp singlet. |

| Hydroxyl (-OH) | Variable (e.g., 2.0-5.0) | Broad Singlet (br s) or Triplet (t) | 1H | The chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is expected to be a triplet due to coupling with the adjacent CH₂ group. |

Visualization: NMR Analysis Workflow The following diagram illustrates the logical workflow for acquiring and interpreting NMR data for structural confirmation.

Caption: A predicted fragmentation pathway for this compound under ESI-MS/MS conditions.

Integrated Analysis and Conclusion

No single spectroscopic technique can definitively prove the structure of a novel compound. The power of this analytical approach lies in the integration of data from all methods.

-

MS confirms the molecular weight and elemental composition.

-

IR confirms the presence of key functional groups (alcohol).

-

¹³C NMR identifies the number of unique carbon atoms and their electronic environments.

-

¹H NMR provides the final, detailed blueprint, showing the connectivity and spatial relationships of the protons.

Together, these techniques provide a self-validating and cross-referenced dataset that allows for the unambiguous structural assignment of this compound. This rigorous characterization is the bedrock upon which all further biological or material science investigations are built, ensuring the integrity and reproducibility of the research.

References

- This reference is hypothetical as no direct paper was found for the specific compound. In a real-world scenario, this would cite the synthesis paper.

- Royal Society of Chemistry (2024). Supplementary Information (SI) for Chemical Science.

-

AIP Conference Proceedings (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]

-

Advanced ChemBlocks Inc. (1-Methyl-1H-t[2][4][5]riazol-3-yl)-methanol. Available at: [Link]

-

ResearchGate (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link]

-

Royal Society of Chemistry (2014). 1H and 13C NMR Data for triazole 1. Available at: [Link]

-

Indus Journal of Bioscience Research (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link]

-

PubMed Central (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Available at: [Link]

-

ResearchGate (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones. Available at: [Link]

-

MDPI (2021). 4-(4-(((1H-Benzo[d]t[2][4][6]riazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (1979). Mass spectra of 1,2,3-triazoles. Available at: [Link]

-

ACS Publications (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

PubChem. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. Available at: [Link]

-

ResearchGate. 1H and 13C NMR spectroscopy of 6‐aryl‐substituted 3‐[5‐methyl‐1‐(4‐methylphenyl)‐1,2,3‐triazol‐4‐yl]‐s‐triazolo[3,4‐b]‐1,3,4‐thiadiazoles. Available at: [Link]

-

ResearchGate (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids. Available at: [Link]

-

EURL-Pesticides.eu. Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables. Available at: [Link]

-

Journal of University of Anbar for Pure Science (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Available at: [Link]

-

ACS Publications (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methanol. Available at: [Link]

Sources

A Technical Guide to the Solubility of (1-methyl-1H-1,2,3-triazol-4-yl)methanol in Organic Solvents for Pharmaceutical Development

This guide provides a comprehensive technical overview of the solubility characteristics of (1-methyl-1H-1,2,3-triazol-4-yl)methanol, a heterocyclic compound of increasing interest in medicinal chemistry. As the development of novel therapeutics often hinges on the physicochemical properties of lead compounds, a thorough understanding of their solubility is paramount for formulation, bioavailability, and overall drug efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for assessing the solubility of this specific triazole derivative.

Molecular Structure and its Implications for Solubility